Cas no 579511-01-6 (3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester)

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester is a biphenyl derivative featuring a methyl ester group at the 4-position and a hydroxyl group at the 3'-position of the biphenyl scaffold. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its bifunctional reactivity, enabling further derivatization or conjugation. The ester group enhances solubility in organic solvents, facilitating purification and handling, while the hydroxyl group offers a site for selective modifications. Its structural features make it a versatile intermediate for the synthesis of more complex molecules, including ligands, dyes, or bioactive compounds. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity verification.
3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester structure
579511-01-6 structure
商品名:3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester
CAS番号:579511-01-6
MF:C14H12O3
メガワット:228.2433
MDL:MFCD06409247
CID:367280
PubChem ID:24883465

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

    • [1,1'-Biphenyl]-4-carboxylicacid, 3'-hydroxy-, methyl ester
    • Methyl 3’-Hydroxybiphenyl-4-carboxylate
    • 3'-HYDROXYBIPHENYL-4-CARBOXYLIC ACID METHYL ESTER
    • 3-Hydroxybiphenyl-4-Carboxylic Acid Methyl Ester
    • methyl 4-(3-hydroxyphenyl)benzoate
    • methyl 3'-hydroxybiphenyl-4-carboxylate
    • Methyl 3'-hydroxy-[1,1'-biphenyl]-4-carboxylate
    • [1,1'-Biphenyl]-4-carboxylic acid, 3'-hydroxy-, methyl ester
    • Methyl 3-Hydroxybiphenyl-4-carboxylate
    • LIQIQAWUDHGWSL-UHFFFAOYSA-N
    • ZXBA000381
    • 5894AJ
    • Methyl3'-Hydroxybiphenyl-4-carboxylate
    • SY029605
    • M
    • BB 0222631
    • SCHEMBL4700092
    • AKOS004114000
    • methyl 3'-hydroxy[1,1'-biphenyl]-4-carboxylate
    • CS-0315816
    • J-012440
    • DTXSID70404314
    • A915290
    • 579511-01-6
    • AC2417
    • Methyl 3 inverted exclamation mark -Hydroxybiphenyl-4-carboxylate
    • MFCD06409247
    • Methyl 4-(3-hydroxyphenyl)benzoate, 97%
    • CS-11764
    • 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester
    • MDL: MFCD06409247
    • インチ: 1S/C14H12O3/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9,15H,1H3
    • InChIKey: LIQIQAWUDHGWSL-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1=C([H])C([H])=C([H])C(=C1[H])C1C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 228.07900
  • どういたいしつりょう: 228.078644241g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5
  • 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

  • ゆうかいてん: 153-157 °C (lit.)
  • PSA: 46.53000
  • LogP: 2.84580

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester セキュリティ情報

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester 税関データ

  • 税関コード:2922299090
  • 税関データ:

    中国税関コード:

    2922299090

    概要:

    2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    要約:

    2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB175473-250 mg
3'-Hydroxybiphenyl-4-carboxylic acid methyl ester; .
579511-01-6
250mg
€178.60 2023-05-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M18390-250mg
Methyl 4-(3-hydroxyphenyl)benzoate
579511-01-6
250mg
¥779.0 2021-09-08
eNovation Chemicals LLC
D694410-1g
Methyl 3'-Hydroxybiphenyl-4-carboxylate
579511-01-6 >97%
1g
$165 2024-07-20
Alichem
A019118151-5g
Methyl 3'-Hydroxybiphenyl-4-carboxylate
579511-01-6 95%
5g
$465.43 2023-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
646504-1G
3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester
579511-01-6 97%
1G
1430.9 2021-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D850920-1g
Methyl 3’-Hydroxybiphenyl-4-carboxylate
579511-01-6 ≥97%
1g
1,161.00 2021-05-17
eNovation Chemicals LLC
D694410-5g
Methyl 3'-Hydroxybiphenyl-4-carboxylate
579511-01-6 >97%
5g
$495 2024-07-20
Aaron
AR003SFO-5g
Methyl 3'-hydroxybiphenyl-4-carboxylate
579511-01-6 97%
5g
$574.00 2025-01-22
Aaron
AR003SFO-1g
Methyl 3'-hydroxybiphenyl-4-carboxylate
579511-01-6 97%
1g
$177.00 2025-01-22
Crysdot LLC
CD12059008-5g
Methyl 3'-Hydroxybiphenyl-4-carboxylate
579511-01-6 95+%
5g
$427 2024-07-24

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester 合成方法

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester 関連文献

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Esterに関する追加情報

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester: A Comprehensive Overview

3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester, also known by its CAS number 579511-01-6, is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of biphenyl, a class of compounds characterized by two phenyl rings connected by a single bond. The presence of a hydroxyl group at the 3' position and a methyl ester group at the 4 position introduces unique chemical properties that make this compound versatile for various applications.

The structure of 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester is notable for its aromaticity, which plays a crucial role in its electronic properties. The biphenyl system is known for its stability and ability to participate in π-π interactions, making it a valuable component in the design of functional materials. Recent studies have highlighted the potential of this compound in the development of advanced materials for electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The methyl ester group enhances solubility, which is advantageous for processing these materials into thin films.

In terms of synthesis, 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester can be prepared through various routes, including coupling reactions and esterification. One common method involves the Ullmann coupling reaction, which allows for the formation of the biphenyl linkage under mild conditions. The hydroxyl group can be introduced via hydroxylation reactions, while the esterification step typically involves the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.

The chemical properties of 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester are heavily influenced by its functional groups. The hydroxyl group introduces hydrogen bonding capabilities, which can affect the compound's solubility and reactivity. The methyl ester group, on the other hand, provides a degree of lipophilicity that can be beneficial in certain applications. Recent research has focused on understanding how these functional groups influence the electronic and optical properties of the compound, particularly in relation to its potential use in optoelectronic devices.

One area where 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester has shown promise is in drug discovery. The biphenyl system is a common structural motif in many pharmaceutical agents due to its ability to interact with biological targets through π-π stacking and hydrogen bonding. The hydroxyl and ester groups can be further modified to enhance bioavailability and target specificity. For instance, recent studies have explored the use of this compound as a lead molecule in anti-cancer drug development, where it has demonstrated potential inhibitory activity against certain cancer cell lines.

In addition to its chemical applications, 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester has also found use in environmental science. Its ability to form stable complexes with metal ions makes it a candidate for use in water treatment technologies. For example, researchers have investigated its potential as an adsorbent for heavy metals such as lead and mercury. The hydroxyl group plays a key role in chelating these metals, while the biphenyl system provides structural stability to the resulting complexes.

The latest advancements in computational chemistry have provided new insights into the behavior of 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester. Using density functional theory (DFT) calculations, scientists have been able to model the electronic structure of this compound and predict its reactivity under various conditions. These studies have revealed that the compound exhibits strong electron-withdrawing effects due to its ester group, which can influence its participation in redox reactions.

In conclusion, 3'-Hydroxybiphenyl-4-carboxylic Acid Methyl Ester, with its unique combination of functional groups and aromatic system, continues to be a subject of intense research across multiple disciplines. Its versatility as a building block for advanced materials and pharmaceutical agents positions it as an important compound with wide-ranging applications. As research progresses, it is likely that new uses for this compound will emerge, further solidifying its importance in modern chemistry.

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